Tricyclo[4.2.2.0~1,6~]decane
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Overview
Description
Tricyclo[4220~1,6~]decane is a hydrocarbon compound characterized by its unique three-dimensional cage-like structure This compound is a member of the tricyclic hydrocarbons, which are known for their rigidity and stability The molecular formula of Tricyclo[422
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.0~1,6~]decane typically involves multiple steps, starting from simpler organic molecules. One common method is the acyloin condensation of dimethyl bicyclo[4.2.0]octane-1,6-dicarboxylate in the presence of chlorotrimethylsilane, which produces intermediates that can be further transformed into the desired tricyclic structure . Another approach involves the use of Diels-Alder reactions followed by various cyclization steps to construct the tricyclic framework .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and the use of ionic liquids have shown promise in improving yields and reducing the number of steps required for its production .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.2.0~1,6~]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce this compound to form alcohols or alkanes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Halogenation typically results in halogenated hydrocarbons .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tricyclo[4.2.2.0~1,6~]decane and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Tricyclo[4.2.2.0~1,6~]decane can be compared to other similar tricyclic hydrocarbons, such as:
Tricyclo[5.2.1.0~2,6~]decane: Known for its use in jet fuels due to its high energy density.
Tricyclo[4.3.1.0~3,7~]decane: Commonly found in natural products and studied for its biological activities.
Adamantane: A well-known tricyclic hydrocarbon used in the synthesis of pharmaceuticals and advanced materials.
The uniqueness of this compound lies in its specific three-dimensional structure, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
31341-19-2 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[4.2.2.01,6]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(10,3-1)6-8-10/h1-8H2 |
InChI Key |
QYOBYOHIJWKTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CCC2(C1)CC3 |
Origin of Product |
United States |
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